Cas no 1350643-72-9 (3-[(1S)-1-aminoethyl]-8-chloro-2-phenyl-1,2-dihydroisoquinolin-1-one)
![3-[(1S)-1-aminoethyl]-8-chloro-2-phenyl-1,2-dihydroisoquinolin-1-one structure](https://fr.kuujia.com/scimg/cas/1350643-72-9x500.png)
1350643-72-9 structure
Nom du produit:3-[(1S)-1-aminoethyl]-8-chloro-2-phenyl-1,2-dihydroisoquinolin-1-one
Numéro CAS:1350643-72-9
Le MF:C17H15ClN2O
Mégawatts:298.766803026199
MDL:MFCD23166427
CID:2360983
PubChem ID:66607319
3-[(1S)-1-aminoethyl]-8-chloro-2-phenyl-1,2-dihydroisoquinolin-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
- (S)-3-(1-aminoethyl)-isoquinolin-1(2H)-one
- (S)-3-(1-aninoehyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
- 1(2H)-Isoquinolinone, 3-[(1S)-1-aminoethyl]-8-chloro-2-phenyl-
- 3-[(1S)-1-aminoethyl]-8-chloro-2-phenyl-1,2-dihydroisoquinolin-1-one
- Duvelisib int
- 3-[(1S)-1-aminoethyl]-8-chloro-2-phenylisoquinolin-1-one
- MZINZXIFJMLTOK-NSHDSACASA-N
- BCP15561
- SB18467
- (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1 (2H)-one
- IPI 145 intermediate
- CS-13234
- C17H15ClN2O
- P16022
- 1350643-72-9
- MFCD23166427
- DB-097334
- CS-M3443
- AC-31573
- AKOS027327328
- SCHEMBL152365
- 813-285-9
-
- MDL: MFCD23166427
- Piscine à noyau: 1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3/t11-/m0/s1
- La clé Inchi: MZINZXIFJMLTOK-NSHDSACASA-N
- Sourire: ClC1=C([H])C([H])=C([H])C2=C1C(N(C1C([H])=C([H])C([H])=C([H])C=1[H])C(=C2[H])[C@]([H])(C([H])([H])[H])N([H])[H])=O
Propriétés calculées
- Qualité précise: 298.087291g/mol
- Charge de surface: 0
- XLogP3: 3
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Nombre de liaisons rotatives: 2
- Masse isotopique unique: 298.087291g/mol
- Masse isotopique unique: 298.087291g/mol
- Surface topologique des pôles: 46.3Ų
- Comptage des atomes lourds: 21
- Complexité: 431
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
- Dense: 1.296±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Pratiquement insoluble (0,03 G / l) (25 ºC),
- Le PSA: 48.02000
- Le LogP: 4.36410
3-[(1S)-1-aminoethyl]-8-chloro-2-phenyl-1,2-dihydroisoquinolin-1-one Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:(BD434992)
3-[(1S)-1-aminoethyl]-8-chloro-2-phenyl-1,2-dihydroisoquinolin-1-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB485926-250 mg |
3-[(1S)-1-Aminoethyl]-8-chloro-2-phenyl-1,2-dihydroisoquinolin-1-one; . |
1350643-72-9 | 250MG |
€119.10 | 2023-04-20 | ||
Chemenu | CM228732-5g |
(S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one |
1350643-72-9 | 95% | 5g |
$*** | 2023-03-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H23540-5g |
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one |
1350643-72-9 | 98% | 5g |
¥1995.0 | 2023-09-07 | |
abcr | AB485926-1 g |
3-[(1S)-1-Aminoethyl]-8-chloro-2-phenyl-1,2-dihydroisoquinolin-1-one; . |
1350643-72-9 | 1g |
€202.60 | 2023-04-20 | ||
Ambeed | A679385-1g |
(S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one |
1350643-72-9 | 98% | 1g |
$60.0 | 2025-02-27 | |
Ambeed | A679385-5g |
(S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one |
1350643-72-9 | 98% | 5g |
$245.0 | 2025-02-27 | |
Chemenu | CM228732-1g |
(S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one |
1350643-72-9 | 95% | 1g |
$497 | 2021-08-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD434992-1g |
(S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one |
1350643-72-9 | 98% | 1g |
¥635.0 | 2022-03-01 | |
Ambeed | A679385-100mg |
(S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one |
1350643-72-9 | 98% | 100mg |
$25.0 | 2025-02-27 | |
Chemenu | CM228732-5g |
(S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one |
1350643-72-9 | 95% | 5g |
$1491 | 2021-08-04 |
3-[(1S)-1-aminoethyl]-8-chloro-2-phenyl-1,2-dihydroisoquinolin-1-one Littérature connexe
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
4. Book reviews
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
1350643-72-9 (3-[(1S)-1-aminoethyl]-8-chloro-2-phenyl-1,2-dihydroisoquinolin-1-one) Produits connexes
- 178408-24-7(2-Piperazinone,3-[2-(2,3-dimethylphenyl)-2-oxoethylidene]-1-phenyl-)
- 178408-23-6(2-Piperazinone,3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-phenyl-)
- 28272-04-0(2-Propenoic acid,2-[[4-(acetylamino)benzoyl]amino]-3-[4-(dimethylamino)phenyl]-, hydrazide)
- 20434-92-8(2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one)
- 15440-38-7(Benzamide,N-[2-phenyl-1-[(phenylamino)carbonyl]ethenyl]-)
- 26580-48-3(Isoquinoline, 2-benzoyl-1-[4-(dimethylamino)phenyl]-1,2-dihydro-)
- 28272-05-1(2-Propenoic acid,2-[[4-(acetylamino)benzoyl]amino]-3-[4-(diethylamino)phenyl]-, hydrazide)
- 28271-96-7(2-Propenoic acid,2-[[4-(acetylamino)benzoyl]amino]-3-phenyl-, hydrazide)
- 28272-07-3(2-Propenoic acid,2-[[4-(acetylamino)benzoyl]amino]-3-[4-(acetylamino)phenyl]-, hydrazide)
- 28272-08-4(2,4-Pentadienoic acid,2-[[4-(acetylamino)benzoyl]amino]-5-phenyl-, hydrazide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1350643-72-9)3-[(1S)-1-aminoethyl]-8-chloro-2-phenyl-1,2-dihydroisoquinolin-1-one

Pureté:99%
Quantité:5g
Prix ($):221.0